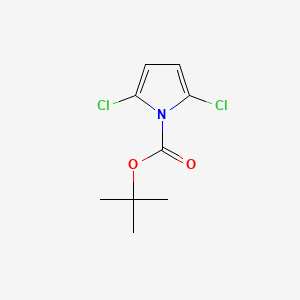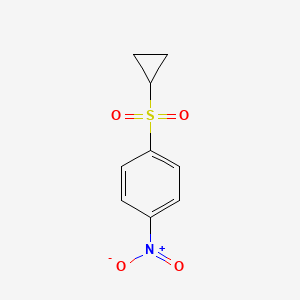
1-cyclopropylsulfonyl-4-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropylsulfonyl-4-nitro-benzene is an organic compound with the molecular formula C9H9NO4S It is characterized by a cyclopropane ring attached to a sulfonyl group, which is further connected to a benzene ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropylsulfonyl-4-nitro-benzene typically involves the sulfonylation of a cyclopropane derivative followed by nitration. One common method includes the reaction of cyclopropanesulfonyl chloride with a nitrobenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropylsulfonyl-4-nitro-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro group on the benzene ring is a strong electron-withdrawing group, making the compound less reactive towards electrophilic aromatic substitution. the sulfonyl group can participate in reactions such as sulfonation and chlorosulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Sulfonylation: Cyclopropanesulfonyl chloride, pyridine.
Nitration: Concentrated nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Major Products
Reduction of Nitro Group: 1-Cyclopropanesulphonyl-4-aminobenzene.
Nucleophilic Substitution: Various sulfonamide or sulfonate derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopropylsulfonyl-4-nitro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical probes to study enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropylsulfonyl-4-nitro-benzene depends on the specific application. In chemical reactions, the sulfonyl and nitro groups play crucial roles in determining the reactivity and selectivity of the compound. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution, while the sulfonyl group can participate in various nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropanesulphonyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-Cyclopropanesulphonyl-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-Cyclopropanesulphonyl-4-methylbenzene: Contains a methyl group instead of a nitro group.
Uniqueness
1-cyclopropylsulfonyl-4-nitro-benzene is unique due to the presence of both a cyclopropane ring and a nitro group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQBODDTGTPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
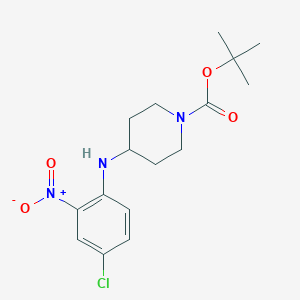
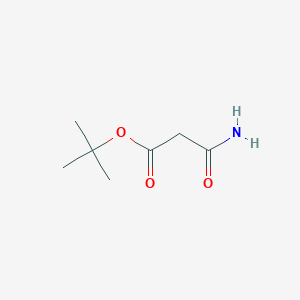
![Benzyl[(4-methoxypyridin-2-yl)methyl]amine](/img/structure/B8202388.png)
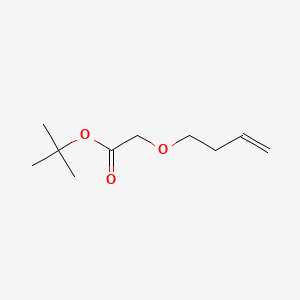
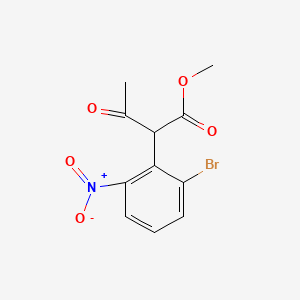
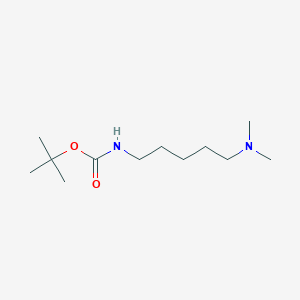
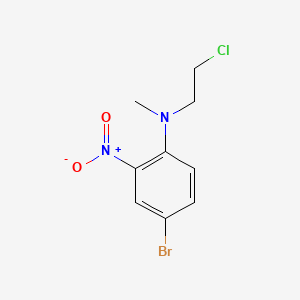
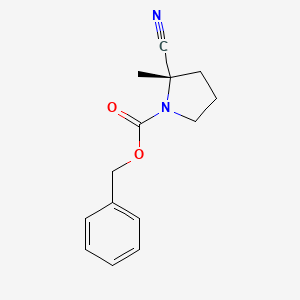
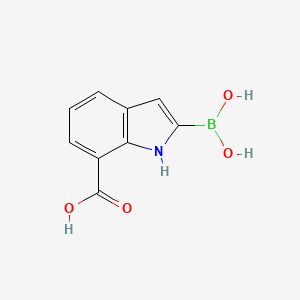
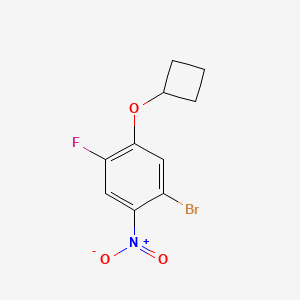
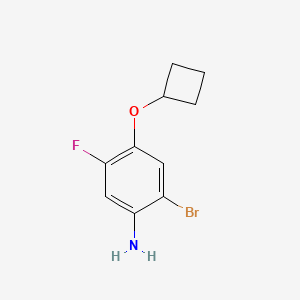
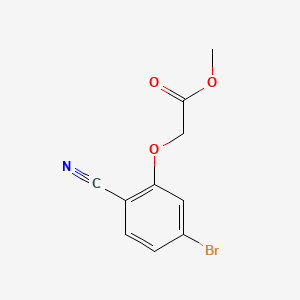
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate](/img/structure/B8202437.png)
